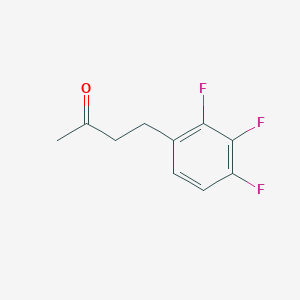

4-(2,3,4-Trifluorophenyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3,4-trifluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6(14)2-3-7-4-5-8(11)10(13)9(7)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQWBCHKYVOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,3,4 Trifluorophenyl Butan 2 One

Direct Synthesis Approaches to the Butanone Scaffold

Direct synthesis approaches focus on constructing the core butanone structure in a highly convergent manner. These methods often involve forming the ketone functionality or attaching the aryl group as a key strategic step.

Ketone Formation Reactions

One of the most classic methods for the synthesis of aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.com In a potential application for the target compound, 1,2,3-trifluorobenzene (B74907) could be reacted with crotonyl chloride or crotonic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution would introduce the acetoethyl group onto the trifluorophenyl ring. However, a significant challenge with this approach is controlling the regioselectivity on the activated trifluorophenyl ring, which can lead to a mixture of isomers.

Alternatively, the butanone scaffold can be constructed by reacting an organometallic derivative of 1,2,3-trifluorobenzene with a suitable four-carbon electrophile. For instance, reacting 2,3,4-trifluorophenyllithium or the corresponding Grignard reagent with an activated carboxylic acid derivative like an acyl chloride (e.g., butanoyl chloride) could form the ketone. A key challenge is the potential for the highly reactive organometallic reagent to add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. sigmaaldrich.com

Incorporating the Trifluorophenyl Moiety via Coupling Strategies

Modern synthetic chemistry offers powerful cross-coupling reactions to form carbon-carbon bonds. A plausible strategy involves the coupling of a trifluorophenyl-containing nucleophile or electrophile with a butanone-containing partner.

For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be employed. youtube.com This would involve the reaction of 2,3,4-trifluorophenylboronic acid with a suitable enol derivative of acetone (B3395972), such as a silyl (B83357) enol ether or an enolate, that has a leaving group at the 4-position (e.g., 4-bromobutan-2-one).

Another prominent method is the Heck-Mizoroki reaction. This palladium-catalyzed reaction could potentially couple 1-bromo-2,3,4-trifluorobenzene (B61163) with methyl vinyl ketone (3-buten-2-one). researchgate.net This approach directly forms the 4-arylbut-3-en-2-one intermediate, which would then require a subsequent reduction step to yield the final saturated ketone, 4-(2,3,4-trifluorophenyl)butan-2-one.

A summary of potential coupling partners is presented in the table below.

| Coupling Reaction | Trifluorophenyl Partner | Butanone Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | 2,3,4-Trifluorophenylboronic acid | 4-Halobutan-2-one | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck-Mizoroki | 1-Bromo-2,3,4-trifluorobenzene | Methyl vinyl ketone | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Negishi | 2,3,4-Trifluorophenylzinc chloride | 4-Halobutan-2-one | Pd(PPh₃)₄ |

| Fukuyama | 2,3,4-Trifluorophenylzinc iodide | Thioester of butanoic acid | Pd(dba)₂, Ligand |

Precursor-Based Synthetic Pathways

These routes involve the stepwise construction of the target molecule from simpler, often commercially available, fluorinated precursors. This approach allows for greater control over the molecular architecture.

Aldol (B89426) Condensation Variants for Carbon-Carbon Bond Formation

A highly effective and common strategy for synthesizing 4-arylbutan-2-ones is through an Aldol condensation. researchgate.net This reaction involves the base- or acid-catalyzed reaction of an aldehyde with a ketone. For the synthesis of this compound, the Claisen-Schmidt condensation, a type of crossed Aldol reaction, is particularly relevant. wvu.edu

In this approach, 2,3,4-trifluorobenzaldehyde (B65282) is reacted with acetone in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide. cerritos.edumnstate.eduumkc.edu Acetone serves as the enolate precursor, which attacks the carbonyl carbon of the aldehyde. The initial β-hydroxy ketone adduct readily undergoes dehydration (elimination of water), driven by the formation of a conjugated system, to yield 4-(2,3,4-trifluorophenyl)but-3-en-2-one.

Grignard Reagent Mediated Reactions with Fluorinated Substrates

Grignard reagents are powerful nucleophiles used for C-C bond formation. wikipedia.org A viable pathway begins with the preparation of a Grignard reagent from a halogenated trifluorobenzene, such as 1-bromo-2,3,4-trifluorobenzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The presence of lithium chloride (LiCl) can facilitate the formation of Grignard reagents from less reactive aryl chlorides. researchgate.net

The resulting 2,3,4-trifluorophenylmagnesium bromide can then be reacted with various electrophiles to construct the butanone side chain. For example:

Reaction with a nitrile: Addition of the Grignard reagent to a nitrile, such as 3-oxobutanenitrile, followed by acidic hydrolysis, would yield the target ketone.

Reaction with an epoxide: Reaction with propylene (B89431) oxide would open the ring to form 1-(2,3,4-trifluorophenyl)propan-2-ol. Subsequent oxidation of the secondary alcohol would yield the desired butanone.

Catalytic Hydrogenation and Chemoselective Reduction Strategies

Following the Aldol condensation described in section 2.2.1, the resulting α,β-unsaturated ketone, 4-(2,3,4-trifluorophenyl)but-3-en-2-one, must be reduced to the final saturated product. This requires the chemoselective reduction of the carbon-carbon double bond without affecting the carbonyl group or the aromatic ring.

Catalytic hydrogenation is a standard method for this transformation. tcichemicals.com The reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous metal catalyst.

Commonly used catalysts and conditions are outlined in the table below.

| Catalyst | Typical Pressure | Solvent | Key Features |

| Palladium on Carbon (Pd/C) | 1-5 atm H₂ | Ethanol (B145695), Ethyl Acetate | Highly effective and common for C=C reduction. |

| Platinum(IV) oxide (PtO₂) | 1-3 atm H₂ | Acetic Acid, Ethanol | Adams' catalyst; very active. |

| Rhodium on Alumina (Rh/Al₂O₃) | 1-5 atm H₂ | Hexane, Ethanol | Can be selective under mild conditions. |

| Raney Nickel (Raney Ni) | 30-50 atm H₂ | Ethanol | Requires higher pressures and temperatures. |

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to prevent over-reduction of the ketone to an alcohol or hydrogenation of the aromatic ring. mdpi.com

Chemoselective reduction strategies using stoichiometric reagents can also be employed. These methods offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. For example, hydroboration of the alkene followed by protonolysis is a method that can selectively reduce the C=C bond. rsc.org Other methods, such as transfer hydrogenation using a hydrogen donor like Hantzsch ester in the presence of a catalyst, can also achieve the desired selective reduction.

Stereoselective Synthesis of Enantiomers and Diastereomers.

No published research was found that specifically describes the stereoselective synthesis of the enantiomers or diastereomers of this compound.

Application of Chiral Catalysts and Auxiliaries.

There are no specific examples in the scientific literature of the use of chiral catalysts or auxiliaries for the asymmetric synthesis of this compound.

Enantiospecific Transformations for Optical Purity.

Specific enantiospecific transformations to achieve high optical purity for this compound have not been reported.

Process Optimization for Enhanced Yield and Selectivity.

Detailed studies on the process optimization for the synthesis of this compound to enhance yield and selectivity are not available in the reviewed literature.

Solvent and Reagent Screening.

There are no documented studies on solvent and reagent screening specifically for the synthesis of this compound.

Reaction Condition Tuning (Temperature, Pressure, Duration).

Information regarding the tuning of reaction conditions such as temperature, pressure, and duration for the optimized synthesis of this compound is not available.

Purification Techniques (e.g., Recrystallization, Chromatography).

While general purification techniques for ketones are well-established, specific protocols for the purification of this compound, including detailed methods of recrystallization or chromatography, are not described in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 4 2,3,4 Trifluorophenyl Butan 2 One

Carbonyl Group Reactivity

The carbonyl group (C=O) in 4-(2,3,4-Trifluorophenyl)butan-2-one serves as the primary site for nucleophilic attack. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent 2,3,4-trifluorophenyl moiety. Consequently, this ketone is highly susceptible to reactions with a broad range of nucleophiles. masterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comwikipedia.org This intermediate is typically protonated during workup to yield an alcohol. The rate and equilibrium of these additions are influenced by the nature of the nucleophile and the structure of the ketone. For this compound, the electron-deficient nature of the aromatic ring increases the partial positive charge on the carbonyl carbon, making it more reactive than non-fluorinated analogues. youtube.com

Reactions involving strong, irreversible nucleophiles such as organometallic reagents (Grignard reagents, organolithiums) and hydride donors proceed readily to form tertiary alcohols. masterorganicchemistry.com Weaker nucleophiles may react reversibly, and the position of the equilibrium is dependent on the relative stability of the reactants and products.

| Nucleophile (Reagent) | Product Type | Illustrative Product |

|---|---|---|

| Hydride (NaBH₄, LiAlH₄) | Secondary Alcohol | 4-(2,3,4-Trifluorophenyl)butan-2-ol |

| Organometallic (e.g., CH₃MgBr) | Tertiary Alcohol | 2-Methyl-4-(2,3,4-trifluorophenyl)butan-2-ol |

| Cyanide (HCN/KCN) | Cyanohydrin | 2-Hydroxy-2-methyl-4-(2,3,4-trifluorophenyl)pentanenitrile |

| Alkoxide (e.g., CH₃O⁻) | Hemiketal | 2-Methoxy-4-(2,3,4-trifluorophenyl)butan-2-ol |

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of this compound with primary amines and related nitrogen-based nucleophiles typically results in the formation of a C=N double bond through a nucleophilic addition-elimination mechanism. The initial addition of the nucleophile to the carbonyl carbon forms a carbinolamine intermediate, which then dehydrates to yield the final product.

Primary Amines (R-NH₂): Reaction with primary amines yields imines, also known as Schiff bases.

Secondary Amines (R₂NH): Reaction with secondary amines, which possess at least one α-hydrogen, leads to the formation of enamines.

Hydrazine (B178648) and Derivatives: Hydrazine (H₂NNH₂) and its derivatives, such as 2,4-dinitrophenylhydrazine, react to form hydrazones, which are often stable, crystalline solids used for characterization.

| Nitrogen Nucleophile | Intermediate | Final Product Type |

|---|---|---|

| Primary Amine (RNH₂) | Carbinolamine | Imine (Schiff Base) |

| Secondary Amine (R₂NH) | Carbinolamine | Enamine |

| Hydroxylamine (NH₂OH) | Carbinolamine | Oxime |

| Hydrazine (H₂NNH₂) | Carbinolamine | Hydrazone |

Alpha-Carbon Reactivity (Enolization and Related Transformations)

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. This compound possesses two such positions: the methyl group (C1) and the methylene (B1212753) group (C3). Deprotonation at these sites under basic conditions generates a nucleophilic enolate, which is a key intermediate in several important carbon-carbon bond-forming reactions. sapub.orgresearchgate.net

Self-Aldol and Cross-Aldol Reactions

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another aldehyde or ketone molecule in an aldol (B89426) reaction. harvard.edu

Self-Aldol Reaction: In the presence of a base or acid, the enolate can react with another molecule of itself. The initial product is a β-hydroxy ketone, which may subsequently dehydrate upon heating to form an α,β-unsaturated ketone, a process known as aldol condensation.

Cross-Aldol Reactions: To avoid a complex mixture of products, cross-aldol reactions are most effective when this compound is reacted with a carbonyl compound that cannot form an enolate itself (e.g., formaldehyde, benzaldehyde). magritek.com In this scenario, this compound exclusively serves as the enolate component.

| Reaction Partner | Enolate Source | Electrophile | Initial Product Type |

|---|---|---|---|

| Self-Reaction | This compound | This compound | β-Hydroxy Ketone |

| Benzaldehyde | This compound | Benzaldehyde | β-Hydroxy Ketone |

| Acetone (B3395972) | Both | Both | Mixture of Products |

Alkylation and Acylation at the Alpha-Position

The nucleophilic enolate formed from this compound can react with various electrophiles. To ensure efficient reaction at the α-carbon, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to irreversibly and quantitatively generate the enolate before the electrophile is introduced.

Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position. nih.gov

Acylation: The reaction with an acyl halide or anhydride (B1165640) introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound.

| Reaction Type | Electrophile (Reagent) | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |

| Acylation | Acyl Halide (e.g., CH₃COCl) | β-Dicarbonyl Compound |

Trifluorophenyl Moiety Reactivity

The aromatic ring of this compound is heavily influenced by the three fluorine substituents. Fluorine is a strongly electronegative and inductively electron-withdrawing atom.

Electrophilic Aromatic Substitution (EAS): The cumulative electron-withdrawing effect of the three fluorine atoms strongly deactivates the benzene (B151609) ring towards electrophilic attack. The ring is significantly less nucleophilic than benzene, making standard EAS reactions like Friedel-Crafts alkylation or acylation, nitration, and halogenation extremely difficult to achieve under normal conditions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com Strong nucleophiles (e.g., alkoxides, amines) can attack the ring and displace one of the fluorine atoms, which acts as a good leaving group. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The positions ortho and para to the other electron-withdrawing fluorine atoms are the most activated sites for attack. Therefore, nucleophilic attack is most likely to occur at the C2 or C4 positions. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity.

The regioselectivity of an incoming electrophile is determined by the cumulative influence of each substituent on the stability of the cationic intermediate (the arenium ion or sigma complex). wikipedia.org Halogens, such as fluorine, are generally deactivating yet ortho- and para-directing. csbsju.edulibretexts.org This is due to the opposing nature of their inductive and resonance effects. While the strong inductive effect (-I) withdraws electron density from the ring, deactivating it, the lone pairs on the fluorine atom can donate electron density through resonance (+M), which stabilizes the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions. csbsju.eduwikipedia.org Conversely, alkyl groups are weakly activating and also ortho-, para-directors. vanderbilt.edu

In the case of this compound, the directing effects on the two available positions, C5 and C6, are as follows:

The 4-(butan-2-one) side chain at C1: This group acts as an alkyl substituent. It is considered weakly activating and directs electrophiles to its ortho position (C6) and para position (C4). Since the C4 position is already substituted with a fluorine atom, this group primarily directs towards the C6 position.

Fluorine at C2: This is an ortho-, para-director. It directs incoming electrophiles to its ortho positions (C3 and C6) and its para position (C5). As C3 is already substituted, the directing influence is towards C5 and C6.

Fluorine at C3: As an ortho-, para-director, it directs towards its ortho positions (C2 and C4) and its para position (C5). With C2 and C4 being occupied, its primary directing influence is towards the C5 position.

Fluorine at C4: This ortho-, para-director influences substitution at its ortho positions (C3 and C5). With C3 being substituted, it directs towards the C5 position.

A summary of these competing effects is presented in the table below.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Substitution |

|---|---|---|---|---|

| -(CH₂)₂C(O)CH₃ | C1 | Weakly Activating (-I, +Hyperconjugation) | Ortho, Para | C6 |

| Fluorine | C2 | Deactivating (-I, +M) | Ortho, Para | C5, C6 |

| Fluorine | C3 | Deactivating (-I, +M) | Ortho, Para | C5 |

| Fluorine | C4 | Deactivating (-I, +M) | Ortho, Para | C5 |

Based on this analysis, the C5 position is favored by three substituents (fluorines at C2, C3, and C4), while the C6 position is favored by two substituents (the alkyl chain at C1 and the fluorine at C2). This suggests that electrophilic aromatic substitution on this compound would likely yield a mixture of the 5-substituted and 6-substituted isomers, with a potential preference for substitution at the C5 position. Steric hindrance from the butan-2-one side chain might further disfavor attack at the adjacent C6 position, potentially increasing the proportion of the C5-substituted product. Experimental verification would be necessary to determine the precise product distribution for any given electrophilic substitution reaction.

Functionalization via Directed Metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be trapped by an electrophile. researchgate.net Heteroatoms, such as oxygen and halogens, can serve as directing groups by coordinating with the lithium reagent. researchgate.netlibretexts.org

For this compound, several groups could potentially direct metalation. The fluorine atoms are known to be effective, albeit relatively weak, directing groups for ortho-lithiation. organicchemistrytutor.com The reactivity of C-H bonds ortho to fluorine substituents with metal centers is enhanced. libretexts.orgwikipedia.org The carbonyl oxygen of the butan-2-one side chain is too far from the ring to act as an effective intramolecular directing group.

The potential sites for deprotonation are the C-H bonds at the C5 and C6 positions. The acidity of these protons is increased by the inductive effect of the adjacent fluorine atoms. The directing influence of the fluorine substituents can be analyzed as follows:

Fluorine at C4: Can direct metalation to the ortho C5 position.

Fluorine at C2: Can direct metalation to the ortho C6 position (as the other ortho position, C3, is substituted).

The C5-H bond is ortho to two fluorine atoms (at C4 and in a meta relationship to C3), while the C6-H bond is ortho to one fluorine atom (at C2). Generally, the acidifying effect of multiple fluorine atoms is additive, suggesting that the C5 proton would be more acidic and therefore more likely to be abstracted. Therefore, directed metalation of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkyllithium at low temperature, followed by quenching with an electrophile (E+), is predicted to regioselectively yield the 5-substituted product.

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| This compound | 1. s-BuLi or LDA, THF, -78 °C 2. Electrophile (E⁺) | 4-(2,3,4-Trifluoro-5-E-phenyl)butan-2-one |

This regioselectivity highlights the utility of directed metalation in overcoming the challenges of mixed isomer formation often encountered in electrophilic aromatic substitution of polysubstituted aromatic compounds. acs.org

Reductive and Oxidative Transformations.

The ketone moiety in this compound is a versatile functional group that can undergo a variety of reductive and oxidative transformations.

Chemoselective Reduction of the Ketone to Alcohol or Alkane.

The selective reduction of the ketone group without altering the trifluorophenyl ring is a key transformation.

Reduction to Alcohol:

The ketone can be chemoselectively reduced to the corresponding secondary alcohol, 4-(2,3,4-trifluorophenyl)butan-2-ol, using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose, as it typically does not reduce aromatic rings or cleave carbon-fluorine bonds. chegg.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ offers better chemoselectivity. Enzymatic reductions using ketoreductases can also achieve this transformation, often with high enantioselectivity to yield chiral fluorinated hydroxyketones. wikipedia.org

Reduction to Alkane:

Complete reduction of the ketone to a methylene group (CH₂) to form 1,2,3-trifluoro-4-butylbenzene can be accomplished under more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. osti.gov

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas under strongly basic conditions (e.g., KOH in a high-boiling solvent like ethylene (B1197577) glycol) at high temperatures. acs.orgyoutube.com This method is suitable for substrates that are stable to strong bases.

Clemmensen Reduction: This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. nih.gov It is effective for aryl ketones but is performed under strongly acidic conditions, which might not be suitable for all substrates.

| Target Product | Reaction Type | Typical Reagents | Conditions |

|---|---|---|---|

| 4-(2,3,4-Trifluorophenyl)butan-2-ol | Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature |

| 1,2,3-Trifluoro-4-butylbenzene | Reduction to Alkane (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium Hydroxide (B78521) (KOH) | Ethylene Glycol, High Temperature |

| 1,2,3-Trifluoro-4-butylbenzene | Reduction to Alkane (Clemmensen) | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Reflux |

Controlled Oxidation Reactions.

The ketone functionality of this compound can be oxidized to form an ester through the Baeyer-Villiger oxidation. This reaction involves the treatment of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

In this compound, the two groups attached to the carbonyl are a methyl group and a 2-(2,3,4-trifluorophenyl)ethyl group (a primary alkyl group). Since a primary alkyl group has a higher migratory aptitude than a methyl group, the oxygen atom is expected to insert between the carbonyl carbon and the ethyl group. This would lead to the formation of methyl 2-(2,3,4-trifluorophenyl)ethyl acetate.

| Reactant | Reagents | Predicted Major Product |

|---|---|---|

| This compound | m-CPBA or other peroxyacid | Methyl 2-(2,3,4-trifluorophenyl)ethyl acetate |

Detailed Reaction Mechanism Elucidation.

Kinetic Studies and Rate Law Determination.

Kinetic studies are essential for determining the rate law of a reaction, which mathematically describes the relationship between the rate of reaction and the concentration of reactants. The rate law provides insight into the composition of the transition state of the rate-determining step.

For reactions involving this compound, such as the reductions or oxidations discussed previously, a typical kinetic experiment would involve systematically varying the concentration of each reactant while keeping others constant and measuring the initial reaction rate.

Rate = k[this compound][Peroxyacid]

The rate constant, k, would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing trifluorophenyl group would likely decrease the rate of reaction compared to a non-fluorinated analogue, as it would destabilize the electron-deficient transition state of the migratory step, which is often the rate-determining step in the Baeyer-Villiger mechanism.

Similarly, for reactions involving the aromatic ring, such as electrophilic substitution, kinetic studies can be used to quantify the deactivating effect of the fluorine atoms. By comparing the rate of, for example, nitration of this compound with that of 4-phenylbutan-2-one, a quantitative measure of the substituent effects could be obtained. Studies on the rates of halogenation of substituted acetophenones have been used to determine their pKa values and to quantify substituent effects.

| Reaction | Hypothetical Rate Law | Expected Influence of Trifluorophenyl Group |

|---|---|---|

| Baeyer-Villiger Oxidation | Rate = k[Ketone][Peroxyacid] | Decreases rate constant (k) compared to non-fluorinated analogue |

| Electrophilic Nitration | Rate = k[Ketone][HNO₃] | Significantly decreases rate constant (k) compared to 4-phenylbutan-2-one |

The determination of reaction orders and rate constants through experimental data is crucial for a complete understanding of the reaction mechanisms and for optimizing reaction conditions.

Identification and Characterization of Reaction Intermediates

There is no specific data available in the reviewed literature that identifies or characterizes reaction intermediates for this compound. Research on analogous fluorinated ketones suggests that reactions at the carbonyl group or the adjacent methylene positions could proceed through various intermediates, such as enolates, hemiacetals, or other adducts, depending on the reaction conditions and reagents. The electronic effects of the 2,3,4-trifluorophenyl ring would undoubtedly influence the stability and reactivity of such intermediates. However, without specific experimental evidence, such as spectroscopic data (NMR, IR, Mass Spectrometry) of isolated or trapped intermediates, any description remains hypothetical.

| Putative Intermediate Type | Potential Characterization Methods | Expected Influence of Trifluorophenyl Group |

| Enolate | 19F NMR, 13C NMR | Altered electron density and stability |

| Hemiacetal/Acetal | 1H NMR, Mass Spectrometry | Modified equilibrium and formation rate |

| Radical Intermediates | Electron Paramagnetic Resonance (EPR) | Potential for stabilization/destabilization |

This table is illustrative of the types of intermediates and characterization methods that would be relevant, but it is not based on published data for this compound.

Transition State Analysis

Similarly, a transition state analysis for reactions involving this compound has not been reported. Such analyses are typically conducted through computational chemistry, providing insights into the energy barriers and geometries of the highest energy points along a reaction coordinate. For a compound like this compound, computational studies could model various reactions, such as nucleophilic addition to the carbonyl group or substitution reactions on the aromatic ring. These models would elucidate the influence of the fluorine substituents on the activation energies and reaction kinetics.

| Reaction Type | Computational Method | Key Parameters for Analysis |

| Nucleophilic Addition | Density Functional Theory (DFT) | Activation Energy (ΔG‡), Transition State Geometry |

| Enolate Formation | Ab initio methods | Proton Affinity, Kinetic Isotope Effects |

| Aromatic Substitution | Molecular Orbital (MO) Theory | Frontier Molecular Orbital Energies, Electrostatic Potential |

This table represents the types of analyses that would be necessary for a transition state analysis but is not based on available data for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The structure of this compound contains five unique proton environments. The electron-withdrawing nature of the ketone and the trifluorophenyl group would influence the chemical shifts, moving adjacent protons downfield.

The expected signals would include:

A singlet for the methyl (CH₃) protons, being adjacent to the carbonyl group.

Two distinct signals for the two methylene (CH₂) groups, which would appear as triplets due to coupling with each other.

Two signals in the aromatic region for the two protons on the trifluorophenyl ring, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atoms.

Table 1: Predicted ¹H NMR Signals for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.1 | Singlet | 3H | CH₃ (Position 1) |

| ~ 2.8 | Triplet | 2H | -CH₂-C=O (Position 3) |

| ~ 3.0 | Triplet | 2H | Ar-CH₂- (Position 4) |

| ~ 6.8 - 7.2 | Multiplet | 1H | Aromatic H (Position 5') |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl). For this compound, eight distinct carbon signals are expected. The carbonyl carbon is characteristically found far downfield. The aromatic carbons' chemical shifts are significantly influenced by the attached fluorine atoms, leading to complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Table 2: Predicted ¹³C NMR Signals for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 207 | C=O (Position 2) |

| ~ 140 - 155 (Multiplet) | Aromatic C-F (Positions 2', 3', 4') |

| ~ 125 - 130 (Multiplet) | Aromatic C (Quaternary, Position 1') |

| ~ 110 - 120 (Multiplet) | Aromatic C-H (Positions 5', 6') |

| ~ 45 | -CH₂-C=O (Position 3) |

| ~ 30 | CH₃ (Position 1) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. sigmaaldrich.com The large chemical shift range of ¹⁹F NMR makes it excellent for distinguishing between different fluorine environments. sigmaaldrich.com In this compound, the three fluorine atoms on the phenyl ring are chemically non-equivalent and would therefore produce three distinct signals. These signals would appear as multiplets due to coupling with each other (ortho, meta) and potentially with the aromatic protons. The substitution pattern can be unequivocally confirmed by analyzing these coupling constants.

Table 3: Predicted ¹⁹F NMR Signals for this compound

| Signal | Assignment | Expected Multiplicity |

|---|---|---|

| 1 | F (Position 2') | Doublet of doublets |

| 2 | F (Position 3') | Multiplet (triplet of doublets) |

To confirm the assignments from one-dimensional NMR and piece together the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the two methylene groups at positions 3 and 4, confirming the butanone side chain's connectivity. Correlations between the aromatic protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals, as well as the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the one between the methyl protons (Position 1) and the carbonyl carbon (Position 2), and between the methylene protons at Position 3 and the carbonyl carbon. Furthermore, correlations from the methylene protons at Position 4 to the aromatic carbons would firmly establish the connection between the butanone chain and the trifluorophenyl ring.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) Spectroscopy, probe the vibrations of molecular bonds. These vibrations occur at specific frequencies, providing a "fingerprint" that identifies the functional groups present in a molecule.

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone. Additionally, the spectrum would show absorptions for C-H bonds in the alkyl and aromatic portions of the molecule, and strong, characteristic bands for the C-F bonds of the trifluorophenyl ring. The region between 1000 and 1300 cm⁻¹ is often complex but rich with information from C-F stretching vibrations. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~ 1450 | C-H Bend | Alkyl (CH₂, CH₃) |

| ~ 1360 | C-H Bend | Methyl (CH₃) |

Compound Names

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

An in-depth analysis of the chemical compound this compound requires a multi-faceted approach utilizing advanced analytical techniques. These methods are essential for confirming the compound's structure, determining its purity, and quantifying its presence in various matrices. The following sections detail the application of sophisticated spectroscopic and chromatographic techniques for the comprehensive characterization of this specific fluorinated ketone.

Biological and Pharmacological Investigations Mechanistic in Vitro Focus

Enzyme Interaction Studies in Model Systems.

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the direct interaction of 4-(2,3,4-Trifluorophenyl)butan-2-one with Glutathione (B108866) Transferase or Dipeptidyl Peptidase IV. The following sections reflect the absence of published data on these specific interactions.

There is currently no available scientific literature describing the investigation of this compound as a substrate for Glutathione Transferase (GST). Research into the metabolic fate of this compound, particularly its potential for conjugation with glutathione via GST-mediated pathways in in vitro models, has not been reported. Consequently, mechanistic insights into such interactions are not available at this time.

While compounds containing a trifluorophenyl moiety are of interest in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, no specific in vitro studies have been published that evaluate or characterize the inhibitory activity of this compound against DPP-IV. Therefore, information regarding its inhibition mechanisms, such as its IC50 value, mode of inhibition (e.g., competitive, non-competitive), or its binding affinity to the enzyme, is not present in the current body of scientific literature.

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial potential of fluorinated organic compounds is widely recognized. The presence of a trifluorophenyl group in this compound suggests that it may exhibit inhibitory effects against various microbial pathogens.

Although specific data for this compound is not available, studies on other fluorinated compounds provide insights into potential antibacterial mechanisms. For instance, fluorinated analogs of chloramphenicol (B1208) and thiamphenicol (B1682257) have demonstrated considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant, gram-negative bacteria. nih.gov This suggests that the fluorine substitutions can overcome certain resistance mechanisms.

The antibacterial activity of fluorinated compounds is often attributed to their ability to interfere with essential cellular processes. For example, some fluorinated quinolones are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. While the butanone structure is different, the trifluorophenyl group could potentially interact with bacterial enzymes or cell membranes, leading to disruption of cellular functions and inhibition of growth.

In vitro studies on novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have shown significant antimicrobial activity, and while structurally different, they highlight the ongoing search for new antimicrobial agents where fluorinated compounds could play a role. biointerfaceresearch.com

Table 1: Representative In Vitro Antibacterial Activity of Structurally Related Fluorinated Compounds

| Compound Class | Model Bacterial Strains | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Fluorinated analogs of chloramphenicol | Shigella dysenteriae, Salmonella typhi | MIC ≤ 10 µg/ml | nih.gov |

The antifungal potential of fluorinated compounds is well-documented. For instance, fluconazole, a widely used antifungal agent, contains a difluorophenyl group. Patents describe various antifungal compounds containing fluorophenyl moieties, suggesting that this structural feature is key to their activity. google.comjustia.com

A patent on antifungal compounds highlights that mono-substituted phenyl rings with a fluoro substituent often display better antifungal activities than their chloro-substituted counterparts against various fungal strains, including Candida albicans and Aspergillus species. google.com This suggests that the trifluorophenyl group in this compound could confer significant antifungal properties.

The mechanism of action for antifungal fluoro-aromatic compounds can involve the inhibition of fungal-specific enzymes, such as lanosterol (B1674476) 14α-demethylase in the case of azole antifungals, which is critical for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. mdpi.com While this compound is not an azole, its fluorinated aromatic ring could potentially interact with fungal enzymes or disrupt membrane integrity.

Table 2: Representative In Vitro Antifungal Activity of Structurally Related Fluorinated Compounds

| Compound Class | Fungal Pathogens | Activity (MIC) | Reference |

|---|---|---|---|

| Mono-substituted fluorophenyl compounds | Candida albicans, Aspergillus spp. | Effective growth inhibition | google.com |

Molecular Interaction Analysis

Computational methods such as molecular docking and simulations are invaluable tools for predicting and understanding the interactions between small molecules and biological macromolecules.

While no specific docking studies for this compound are available, general principles of molecular docking can be applied to hypothesize its potential interactions. The bacterial cell division protein FtsZ has been identified as a promising target for new antibiotics. mdpi.comnih.gov Computational docking studies of various compounds against FtsZ have been performed to identify potential inhibitors. nih.gov The trifluorophenyl group of this compound could potentially fit into hydrophobic pockets of bacterial proteins, while the ketone group could form hydrogen bonds with amino acid residues in the active site.

Docking studies on other antimicrobial compounds targeting bacterial proteins like penicillin-binding proteins or enzymes involved in nucleic acid synthesis have provided insights into the key interactions necessary for inhibition. nih.gov A similar approach could be used to explore the potential targets and binding modes of this compound.

Structure-activity relationship (SAR) studies on related fluorinated compounds can provide valuable information about the likely impact of the 2,3,4-trifluorophenyl substitution pattern on biological activity.

For antifungal activity, studies on coruscanone A analogs have shown that modifications to the aromatic ring and other functional groups can significantly impact their potency and selectivity against fungal pathogens. nih.gov In the context of fluorinated compounds, the position and number of fluorine atoms on an aromatic ring are critical for activity. A patent on antifungal compounds indicates that the specific substitution pattern of halogens on a phenyl ring influences the antifungal spectrum and potency. google.com The 2,3,4-trifluoro substitution in the target compound provides a unique electronic and steric profile that would need to be experimentally tested to determine its specific contribution to antimicrobial activity.

SAR studies on fluorinated cyclic ketones have also highlighted that the reactivity and biological effects are governed by a combination of steric and electronic factors. sapub.org The electron-withdrawing nature of the three fluorine atoms in this compound would significantly influence its chemical properties and, consequently, its interactions with biological targets.

Potential Applications in Non Pharmacological Contexts

Role in Catalysis and Organocatalysis

No research data was found detailing the role of 4-(2,3,4-Trifluorophenyl)butan-2-one as a catalyst or in organocatalysis.

Building Block in Materials Science and Polymer Chemistry

No literature is available describing the use of this compound as a building block in materials science or for the synthesis of polymers.

Precursor in Fine Chemical and Specialty Chemical Synthesis

There is no specific information on the application of this compound as a precursor in the synthesis of fine or specialty chemicals.

Applications in Photochemistry and Dye Development

No studies were identified that investigate the photochemical properties of this compound or its use in the development of dyes.

Derivatives and Analogues of 4 2,3,4 Trifluorophenyl Butan 2 One

Structural Modification Strategies

The chemical scaffold of 4-(2,3,4-trifluorophenyl)butan-2-one offers several sites for structural modification. These can be broadly categorized into alterations of the aromatic ring, modifications of the ketone group, and changes to the aliphatic chain.

The trifluorophenyl group is a critical determinant of the molecule's electronic properties and its interactions with biological targets. Modifications to this moiety can significantly impact its characteristics.

Number and Position of Fluorine Atoms: The number and placement of fluorine atoms on the phenyl ring influence the molecule's lipophilicity and electronic nature. The strong electron-withdrawing inductive effect of fluorine can decrease the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. researchgate.netstackexchange.com Conversely, the lone pairs on the fluorine atoms can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. stackexchange.com The interplay of these effects is complex and depends on the specific substitution pattern. Varying the fluorine substitution pattern (e.g., 2,4,5-trifluoro, 3,4-difluoro) can fine-tune these electronic properties and steric hindrance, which can be crucial for optimizing interactions with biological macromolecules. sci-hub.box

A summary of potential modifications to the trifluorophenyl moiety is presented in the table below.

| Modification Strategy | Rationale | Potential Impact |

| Varying Fluorine Pattern | Fine-tune electronic properties and steric profile. | Altered reactivity and target affinity. |

| Adding Electron-Donating Groups | Increase electron density of the aromatic ring. | Modified metabolic stability and binding interactions. |

| Adding Electron-Withdrawing Groups | Decrease electron density of the aromatic ring. | Enhanced electrophilicity and potential for specific interactions. |

| Introducing Hydrogen Bonding Groups | Enable specific hydrogen bond interactions. | Increased binding affinity and selectivity. |

The ketone group is a key functional feature, offering a site for various chemical transformations that can lead to a diverse range of analogues.

Reduction: The ketone can be reduced to a secondary alcohol, yielding 4-(2,3,4-trifluorophenyl)butan-2-ol. This transformation can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.compressbooks.pubmasterorganicchemistry.comlibretexts.org The introduction of a hydroxyl group changes the compound's polarity, hydrogen bonding capability, and stereochemistry (creating a chiral center), which can have profound effects on its biological activity.

Derivatization: The carbonyl group can react with various nucleophiles to form a range of derivatives. A common example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org These derivatives can exhibit their own distinct biological properties. The formation of oximes, semicarbazones, and other related compounds are also common derivatization strategies.

The table below outlines key modifications at the ketone functionality.

| Modification | Reagent Example | Product Type | Change in Properties |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Increased polarity, introduction of a chiral center. |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | Altered electronic and steric properties, potential for new interactions. |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Increased polarity and potential for metal chelation. |

Modifying the four-carbon chain that links the trifluorophenyl ring and the ketone group provides another avenue for creating analogues with different spatial and functional characteristics.

Chain Elongation/Shortening: Standard organic synthesis methods can be employed to either lengthen or shorten the carbon chain. For example, homologation reactions could add one or more methylene (B1212753) groups, altering the distance between the aromatic ring and the functional group. This can be critical for optimizing the fit within a biological binding pocket.

Functionalization: Introducing new functional groups along the carbon chain can create new interaction points. For instance, α-functionalization of the ketone could introduce substituents at the C1 or C3 positions. researchgate.net Reactions such as aldol (B89426) condensations could be used to build more complex structures. Furthermore, the synthesis of related compounds like 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid suggests that functional groups can be incorporated into the chain, offering handles for further derivatization.

Possible modifications to the carbon chain are summarized in the table below.

| Modification Strategy | Example Reaction | Potential Outcome |

| Chain Elongation | Wittig Reaction followed by reduction | Increased distance between phenyl ring and ketone. |

| α-Alkylation | Enolate formation and reaction with an alkyl halide | Introduction of substituents adjacent to the ketone. |

| Introduction of other functional groups | Aldol condensation | Formation of β-hydroxy ketones or α,β-unsaturated ketones. |

Synthesis and Characterization of Key Analogues with Modified Properties

The synthesis of analogues of this compound generally follows established synthetic routes, with modifications to accommodate the desired structural changes. The characterization of these new compounds relies on a suite of spectroscopic and analytical techniques.

The synthesis of fluorinated phenylbutanone derivatives often involves multi-step sequences. For instance, the preparation of fluorinated phenylalanines, which share the fluorophenyl-alkyl structure, utilizes methods like the Erlenmeyer azalactone synthesis starting from fluorinated benzaldehydes. beilstein-journals.org Similar strategies, such as Friedel-Crafts acylation or alkylation, could be adapted for the synthesis of various substituted phenylbutanone analogues. google.comgoogle.com

Once synthesized, the structural elucidation of these analogues is paramount. Key characterization techniques include:

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone or the hydroxyl (O-H) stretch in a reduced analogue.

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

The table below presents a hypothetical set of key analogues and the primary methods for their characterization.

| Analogue Name | Key Synthetic Step | Primary Characterization Techniques |

| 4-(2,4,5-Trifluorophenyl)butan-2-ol | Reduction of the corresponding ketone with NaBH₄ | ¹H NMR, ¹³C NMR, IR (O-H stretch) |

| This compound Hydrazone | Condensation of the ketone with hydrazine | ¹H NMR, ¹³C NMR, MS |

| 4-(4-Amino-2,3,5,6-tetrafluorophenyl)butan-2-one | Nucleophilic aromatic substitution on a pentafluorophenyl precursor | ¹H NMR, ¹⁹F NMR, MS, IR (N-H stretch) |

| 5-(2,3,4-Trifluorophenyl)pentan-3-one | Grignard reaction followed by oxidation | ¹H NMR, ¹³C NMR, MS |

Structure-Reactivity/Activity Relationships of Designed Derivatives (Academic Perspective)

From an academic perspective, the study of derivatives of this compound provides valuable insights into structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR). nih.goviosrjournals.org

The electronic effects of the trifluorophenyl ring are of particular interest. The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, which can influence the reactivity of both the aromatic ring and the ketone functionality. nih.govwikipedia.org The position of the fluorine atoms is critical; for example, a fluorine atom at the para position can have a more pronounced resonance effect compared to one at the meta position. researchgate.net These electronic perturbations can be correlated with the compound's chemical reactivity or its biological activity.

For instance, in the context of potential biological activity, modifications that alter the molecule's lipophilicity (logP) can affect its ability to cross cell membranes. The introduction of polar groups, such as a hydroxyl group from the reduction of the ketone, would be expected to decrease the logP, potentially altering the compound's pharmacokinetic profile.

QSAR models can be developed to correlate physicochemical descriptors (e.g., steric parameters, electronic properties, lipophilicity) of a series of analogues with their measured biological activity. nih.goviosrjournals.org Such models can help in the rational design of new derivatives with potentially enhanced or more specific activities. For example, a QSAR study might reveal that a certain distribution of electrostatic potential on the molecule is crucial for its interaction with a biological target.

The table below summarizes key structure-property relationships for derivatives of this compound.

| Structural Modification | Impact on Physicochemical Property | Consequence for Reactivity/Activity |

| Altering Fluorine Substitution Pattern | Modulates inductive and resonance effects. | Influences aromatic ring reactivity and binding interactions. |

| Reduction of Ketone to Alcohol | Increases polarity and introduces a hydrogen bond donor. | Alters solubility and potential for hydrogen bonding with a target. |

| Derivatization of Ketone | Changes steric bulk and electronic distribution. | Can lead to new binding modes or altered metabolic stability. |

| Carbon Chain Length Modification | Alters the distance between key functional groups. | Affects the geometric fit into a binding site. |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-(2,3,4-Trifluorophenyl)butan-2-one and its derivatives will likely prioritize efficiency, safety, and environmental responsibility, aligning with the principles of green chemistry. dovepress.comresearchgate.net Current synthetic routes to similar aromatic ketones often rely on classical methods that may involve harsh reagents or generate significant waste. Research in this area should focus on developing more sustainable alternatives.

Key research objectives could include:

Catalytic C-C Bond Formation: Investigating novel transition-metal-catalyzed cross-coupling reactions to construct the core butanone side chain. organic-chemistry.org Catalysts based on earth-abundant metals like nickel or copper could provide more sustainable alternatives to traditional palladium-based systems for coupling appropriate trifluorophenyl precursors with butanone synthons. researchgate.net

Green Solvents and Reagents: Exploring the use of environmentally benign solvents, such as ionic liquids or aqueous systems, to replace conventional volatile organic compounds. dovepress.comman.ac.uk Furthermore, developing synthetic pathways that utilize less hazardous fluorinating agents or fluorinated building blocks is a critical goal. scienmag.comosaka-u.ac.jp

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry approaches for the synthesis. Flow reactors can offer improved safety, scalability, and efficiency by allowing for precise control over reaction parameters and minimizing the handling of hazardous intermediates.

Biocatalysis: Investigating the potential of enzymatic transformations. While naturally occurring organofluorine compounds are rare, engineered enzymes could offer highly selective and environmentally friendly routes to key intermediates or the final compound. tcichemicals.com

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalysis | High efficiency, functional group tolerance | Catalyst cost and toxicity, ligand design |

| Green Chemistry Approaches | Reduced environmental impact, improved safety | Reaction efficiency in benign solvents, reagent stability |

| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and subsequent transformations of this compound is essential for optimizing existing methods and discovering new reactivity. The presence of the trifluorophenyl group can significantly influence reaction pathways compared to non-fluorinated analogues.

Future mechanistic studies should aim to:

Elucidate C-F Bond Activation: Investigate the mechanisms of selective C-F bond activation. While the C-F bond is the strongest in organic chemistry, its selective cleavage and functionalization can open up novel synthetic pathways to create diverse analogues. researchgate.netamanote.com Mechanistic probes and computational studies could reveal the intricacies of transition-metal-mediated C-F activation in this specific substrate.

Investigate Fluorine's Electronic Influence: Quantify the electronic effects of the 2,3,4-trifluorophenyl moiety on the reactivity of the ketone group. Studies could explore how the fluorine atoms modulate the pKa of the α-protons and influence the kinetics and thermodynamics of enolate formation and subsequent reactions.

Probe Radical Pathways: Explore the potential for radical-mediated reactions, particularly in trifluoromethylation or other fluoroalkylation processes that might be used to synthesize analogues. orientjchem.org Understanding whether these reactions proceed via polar substitution or single-electron transfer (SET) mechanisms is crucial for controlling their outcomes. wikipedia.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby accelerating the research and development process. longdom.org For this compound, computational modeling can provide invaluable insights into its behavior and potential applications.

Prospective computational research includes:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate the molecular geometry, electronic structure, and reactivity descriptors of the molecule. emerginginvestigators.org Such calculations can predict spectroscopic properties, assess thermodynamic stability, and model reaction transition states to support mechanistic studies.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural modifications of the this compound scaffold with specific biological activities or physical properties. nih.govnih.gov These models can guide the design of new analogues with enhanced potency or desired characteristics. mdpi.com

Molecular Dynamics and Docking: If a biological target is identified, molecular docking and dynamics simulations can be used to predict the binding mode and affinity of the compound and its analogues. This approach is fundamental in modern drug discovery for visualizing and understanding ligand-receptor interactions at the atomic level. nih.gov

Prediction of Physicochemical Properties: Using computational tools to predict key properties such as solubility, lipophilicity (logP), and potential for bioaccumulation, which are critical for both pharmaceutical and materials science applications. ethz.ch

Table 2: Application of Computational Tools

| Computational Method | Research Goal | Predicted Outputs |

| Quantum Chemistry (DFT) | Understand intrinsic properties and reactivity | Molecular orbitals, charge distribution, reaction energies |

| QSAR | Guide analogue design | Correlation of structure with biological activity/property |

| Molecular Docking/Dynamics | Predict binding to biological targets | Binding affinity, interaction modes, conformational changes |

| Property Prediction Models | Assess drug-likeness and environmental fate | logP, solubility, metabolic stability |

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The this compound structure serves as an excellent starting point for the design and synthesis of new analogues with tailored properties. Strategic modification of the molecular scaffold can lead to compounds with improved efficacy, selectivity, or novel functionalities.

Future synthetic campaigns should focus on:

Scaffold Modification: Systematically modifying both the aromatic ring and the butanone side chain. This includes altering the fluorine substitution pattern on the phenyl ring, introducing other substituents, or modifying the length and branching of the alkyl chain.

Bioisosteric Replacement: Applying the principle of bioisosterism, where the ketone functionality or parts of the alkyl chain are replaced with other groups (e.g., esters, amides, fluorinated isosteres) to modulate biological activity and physicochemical properties. researchgate.net

Asymmetric Synthesis: Developing enantioselective synthetic routes to access chiral analogues. Many biologically active molecules are chiral, and the stereochemistry often plays a critical role in their function. Asymmetric catalysis could be employed to introduce stereocenters into the butanone side chain. wikipedia.orgresearchgate.net

Late-Stage Fluorination: Exploring late-stage fluorination techniques to introduce additional fluorine atoms into advanced intermediates or final analogues. This strategy allows for the rapid diversification of a molecular library to probe structure-activity relationships. acs.org

Emerging Applications in Interdisciplinary Chemical Sciences

While the immediate applications of this compound may not be fully realized, its structural motifs suggest potential utility across various scientific disciplines. The unique properties imparted by the trifluorophenyl group make it a candidate for exploration in fields beyond traditional organic synthesis. researchgate.net

Potential interdisciplinary applications to be investigated include:

Medicinal Chemistry and Chemical Biology: The compound and its analogues could be screened for biological activity. Fluorinated compounds are prevalent in pharmaceuticals, and this scaffold could serve as a fragment or lead structure for developing new therapeutic agents. wikipedia.orgresearchgate.net It could also be developed into a chemical probe to study biological pathways.

Materials Science: Exploring the use of this compound as a building block for novel fluorinated polymers or liquid crystals. man.ac.uk Fluorinated materials often exhibit unique properties such as high thermal stability, chemical inertness, and specific surface characteristics, making them suitable for advanced applications in electronics or coatings. nih.govresearchgate.net

Agrochemicals: Screening analogues for potential herbicidal or pesticidal activity. A significant portion of modern agrochemicals contains fluorine, as it can enhance the efficacy and metabolic stability of the active ingredients. nih.gov

¹⁹F Magnetic Resonance Imaging (MRI): Investigating the potential of incorporating this molecule into larger structures designed as contrast agents or probes for ¹⁹F MRI, an emerging imaging modality with a very low background signal in biological systems. researchgate.net

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | THF, reflux |

| Reaction Time | 12–24 hours |

| Yield | 45–65% (analogous to ) |

Basic: Which spectroscopic techniques are most effective for characterizing fluorinated ketones like this compound?

Answer:

Key techniques include:

- ¹⁹F NMR : Directly identifies fluorine environments (e.g., para/meta shifts).

- ¹H NMR : Signals near δ 2.5–3.0 ppm indicate the ketone’s methyl group; aromatic protons show splitting patterns due to fluorines ().

- FT-IR : Strong C=O stretch ~1700 cm⁻¹; C-F stretches ~1100–1250 cm⁻¹.

- GC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 210 for C₁₀H₉F₃O) and fragmentation patterns.

Advanced: How can researchers address discrepancies in reported yield data for fluorophenyl-containing ketones?

Answer:

Contradictions often arise from:

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify starting materials and byproducts.

- Reaction scalability : Pilot studies (e.g., 1 mmol vs. 10 mmol) reveal mass transfer limitations ().

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility ().

- Catalyst deactivation : ICP-MS analysis detects Pd leaching; replenish catalyst in stepwise additions.

Advanced: What computational methods are suitable for modeling the electronic effects of fluorine substituents in such ketones?

Answer:

- DFT calculations : Use Gaussian or ORCA to map electron density (e.g., Fukui indices) and predict reactivity at the ketone carbonyl ().

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) via AutoDock Vina.

- QSAR models : Correlate fluorine substitution patterns (ortho, meta, para) with logP and solubility ().

Q. Table 2: Example DFT Parameters

| Software | Functional | Basis Set |

|---|---|---|

| Gaussian 16 | B3LYP | 6-311++G(d,p) |

| ORCA 5.0 | PBE0 | def2-TZVP |

Advanced: What strategies mitigate decomposition of fluorinated ketones under varying conditions?

Answer:

- Photostability : Store in amber vials at –20°C ().

- Thermal stability : TGA/DSC identifies decomposition thresholds (>150°C for most fluoroketones).

- Hydrolysis resistance : Use steric hindrance (e.g., bulky substituents) or fluorinated solvents ().

Basic: How does fluorine substitution influence the compound’s reactivity in nucleophilic additions?

Answer:

- Electron-withdrawing effect : Fluorines reduce electron density at the carbonyl, increasing susceptibility to nucleophiles like Grignard reagents.

- Steric effects : 2,3,4-Trifluorophenyl groups hinder access to the carbonyl, slowing reactions compared to non-fluorinated analogs ().

- Solubility : Fluorination lowers polarity, enhancing solubility in organic solvents (e.g., chloroform, ether).

Advanced: How can crystallography resolve structural ambiguities in fluorinated ketones?

Answer:

- Single-crystal X-ray diffraction : Determines bond lengths/angles, confirming keto-enol tautomerism (if present).

- Powder XRD : Monitors polymorph formation during storage ().

- Synchrotron radiation : Enhances resolution for low-symmetry crystals.

Basic: What safety protocols are recommended for handling fluorinated ketones?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.